molecular formula C20H16F3N3O2S B2781147 N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1203201-43-7

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2781147
CAS No.: 1203201-43-7
M. Wt: 419.42
InChI Key: MEGFIXRVFACTMO-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a thiophene ring, a urea linkage, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

    Urea Linkage Formation: The thiophene derivative is then reacted with an isocyanate to form the urea linkage.

    Coupling with Benzamide: The final step involves coupling the urea derivative with a benzamide compound that contains a trifluoromethyl group. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for developing new materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(chloromethyl)benzamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(thiophen-2-ylmethylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c21-20(22,23)15-8-2-1-7-14(15)18(27)25-16-9-3-4-10-17(16)26-19(28)24-12-13-6-5-11-29-13/h1-11H,12H2,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGFIXRVFACTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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